![molecular formula C16H19NO5 B13720747 all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxabicyclohexane Ring: This is achieved through a cyclization reaction, often involving a [3+2] cycloaddition.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a more modern esterification reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The oxabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
All-cis-2-Amino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the benzyloxycarbonyl and ethyl ester groups.
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the ethyl ester group.
All-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-methyl ester: Contains a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both the benzyloxycarbonyl group and the ethyl ester group in all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester makes it unique. These functional groups provide specific reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl (1R,2R,3R,5S)-2-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-2-20-15(18)11-8-12-14(22-12)13(11)17-16(19)21-9-10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3,(H,17,19)/t11-,12+,13-,14+/m1/s1 |
InChI Key |
OONVFKOJAQYZJO-RQJABVFESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OCC3=CC=CC=C3)O2 |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OCC3=CC=CC=C3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




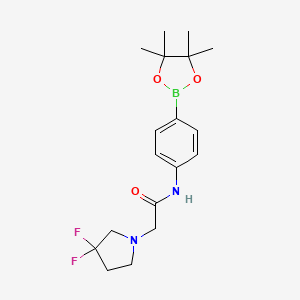
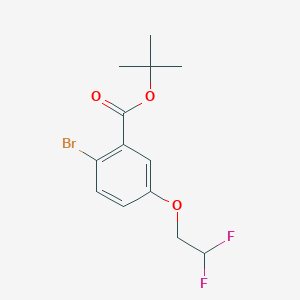

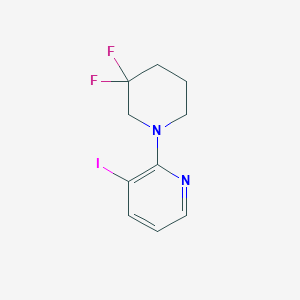

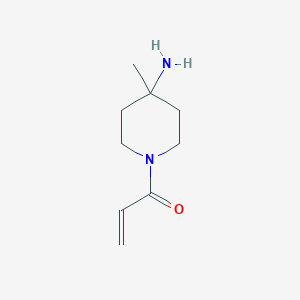
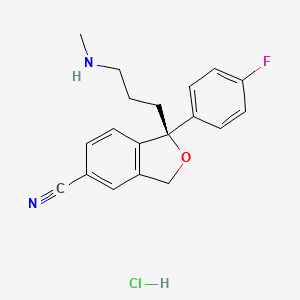
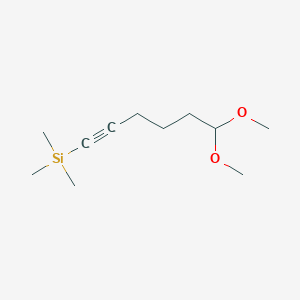
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
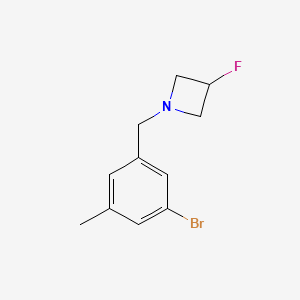

![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
